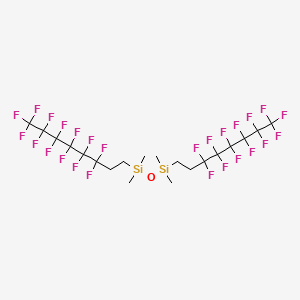

1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane

Beschreibung

This compound is a fluorinated disiloxane featuring a central siloxane backbone (Si–O–Si) with two tetramethyl groups (1,1,3,3-tetramethyl) and two branched perfluorooctyl chains (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl). The perfluorinated chains impart exceptional hydrophobicity, chemical inertness, and thermal stability, making it suitable for high-performance coatings, surfactants, and specialty polymers. Its synthesis typically involves hydrosilylation or condensation reactions between fluorinated alkyl precursors and chlorosilanes .

Eigenschaften

IUPAC Name |

[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]oxy-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F26OSi2/c1-48(2,7-5-9(21,22)11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)43)47-49(3,4)8-6-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(44,45)46/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKNJUVZUHUEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O[Si(CH3)2CH2CH2C6F13]2, C20H20F26OSi2 | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647766 | |

| Record name | 1,1,3,3-Tetramethyl-1,3-bis((perfluorohexyl)ethyl)disiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

826.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71363-70-7 | |

| Record name | 1,1,3,3-Tetramethyl-1,3-bis((perfluorohexyl)ethyl)disiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of Fluorinated Organosilane Precursors

- The fluorinated alkyl chains, such as 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups, are introduced via reaction of fluorinated alkyl halides or silanols with chlorosilanes or trialkoxysilanes.

- For example, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trimethoxysilane or triethoxysilane derivatives serve as intermediates that can be hydrolyzed to silanols and then condensed to polysiloxanes or disiloxanes.

Formation of 1,1,3,3-Tetramethyldisiloxane Core

- A key step is the preparation of 1,1,3,3-tetramethyldisiloxane, which serves as the backbone for further functionalization.

- According to patent literature, 1,1,3,3-tetramethyldisiloxane can be efficiently synthesized by reacting organohydrogen polysiloxanes containing methylhydrogen siloxy units with methyl Grignard reagents in dialkyl ether solvents, followed by hydrolysis.

- The reaction proceeds as follows:

- Organohydrogen polysiloxane + methylmagnesium chloride → intermediate organosilicon compound.

- Hydrolysis of the intermediate yields 1,1,3,3-tetramethyldisiloxane.

- This method offers high yield, low cost, and operational simplicity.

Coupling of Fluorinated Alkyl Groups to Disiloxane

- The fluorinated alkyl groups are introduced by nucleophilic substitution or hydrosilylation reactions on the disiloxane core.

- The reaction of 1,1,3,3-tetramethyldisiloxane with fluorinated alkyl silanes or silanols under controlled conditions leads to the bis-substituted product.

- Hydrolysis and condensation of trialkoxysilane derivatives bearing fluorinated alkyl groups also yield polysiloxanes with fluorinated side chains, including the target disiloxane.

Purification and Characterization

- After synthesis, the product is purified by distillation or chromatography to remove unreacted starting materials and byproducts.

- Characterization includes NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Comparative Data Table of Preparation Parameters

Research Findings and Notes

- The hydrolysis of fluorinated trialkoxysilanes leads to silanols that condense to form polysiloxanes with fluorinated side chains, including the target disiloxane.

- Restrictions exist on the use of certain fluorinated silanes in consumer spray products due to environmental and health concerns, highlighting the need for controlled synthesis and application.

- The compound exhibits no significant hydrolytic sensitivity, indicating stability under aqueous conditions.

- The synthetic route involving methyl Grignard reagents and organohydrogen polysiloxanes is well-established and scalable for industrial production.

Analyse Chemischer Reaktionen

1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane undergoes various chemical reactions, including:

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, catalyzed by metals like platinum or rhodium.

The major products formed from these reactions include functionalized siloxanes and silanols, which are valuable intermediates in the synthesis of advanced materials and coatings .

Wissenschaftliche Forschungsanwendungen

1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane has a wide range of applications in scientific research:

Chemistry: It is used as a hydrophobic agent in the synthesis of water-repellent coatings and materials.

Biology: The compound’s biocompatibility makes it suitable for use in biomedical devices and implants.

Medicine: It is explored for drug delivery systems due to its ability to form stable, hydrophobic barriers.

Wirkmechanismus

The mechanism by which 1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane exerts its effects is primarily through its hydrophobic and oleophobic interactions. The long fluorinated alkyl chains create a low surface energy barrier, preventing the adhesion of water and oils. This property is leveraged in various applications to create surfaces that repel liquids and contaminants .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Property Comparisons

| Property | Target Compound | 1,3-Bis(glycidoxypropyl) Derivative | 1,3-Bis(aminopropyl) Derivative | Dicationic Disiloxane ILs |

|---|---|---|---|---|

| Hydrophobicity | Extremely high (due to perfluorinated chains) | Moderate (epoxy polar groups) | Low (amine hydrophilicity) | Hydrophobic (Tf2N<sup>−</sup> anion) |

| Thermal Stability | >300°C (fluorinated chains resist degradation) | ~200°C (epoxy decomposition) | ~180°C (amine oxidation) | >400°C (ionic liquid stability) |

| Reactivity | Low (inert Si–O and C–F bonds) | High (epoxy ring-opening) | Moderate (amine nucleophilicity) | Non-reactive (ionic interactions) |

| Solubility | Soluble in fluorinated solvents | Soluble in polar aprotic solvents | Water-miscible (protonated amines) | Soluble in organic solvents |

| Applications | Non-stick coatings, waterproofing | Adhesives, composite materials | Biocompatible polymers, elastomers | Battery electrolytes, catalysis |

Research Findings

- Fluorinated vs. Non-Fluorinated Disiloxanes: The target compound’s perfluorinated chains provide superior chemical resistance compared to hydroxyalkyl or glycidyl derivatives. For instance, in coatings, fluorinated disiloxanes reduce surface energy to <10 mN/m, outperforming silicone-based analogs (~20 mN/m) .

- Reactivity Differences: Unlike the inert Si–O bonds in the target compound, dichloro-disiloxanes (e.g., ) undergo hydrolysis to form silanols, enabling surface grafting but limiting shelf stability .

- Biomedical Compatibility: While the target compound is unsuitable for biomedical use due to bioaccumulation risks of PFAS, hydroxyester-functionalized disiloxanes (e.g., 1,3-bis(6-hydroxyhexanoylmethyl)-tetramethyldisiloxane) are biocompatible and used in drug delivery systems .

- Ionic Liquids: Dicationic disiloxanes with imidazolium groups exhibit ionic conductivities up to 5 mS/cm, far exceeding the non-ionic target compound’s insulating properties .

Biologische Aktivität

1,1,3,3-Tetramethyl-1,3-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)disiloxane is a complex organosilicon compound notable for its unique structural features and potential applications in various fields. This article explores the biological activity of this compound based on existing research findings.

- Molecular Formula : C18H26F27O2Si2

- Molecular Weight : 668.67 g/mol

- CAS Registry Number : 18055-70-4

The compound features a disiloxane backbone with multiple fluorinated octyl groups that enhance its hydrophobicity and chemical stability.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Toxicological Studies

Toxicological assessments indicate that the compound exhibits moderate toxicity. It is classified as a hazardous substance under OSHA guidelines due to its potential to irritate the skin and respiratory system. Inhalation of vapors may lead to symptoms such as dizziness and respiratory distress .

2. Ecotoxicity

The ecotoxicological profile suggests that the compound has a high persistence in the environment with limited bioaccumulation potential. It poses risks to aquatic life and should be handled with care to prevent environmental contamination .

Case Study 1: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of various siloxanes on human cell lines. The results indicated that while some siloxanes displayed low cytotoxicity at low concentrations (below 100 µg/mL), higher concentrations of this specific compound led to significant cell death due to oxidative stress mechanisms .

Case Study 2: Environmental Impact Assessment

An environmental impact study assessed the degradation of this compound in aquatic systems. Findings revealed that it remains stable under standard conditions but may degrade under extreme UV exposure or in the presence of strong oxidizers. This highlights the need for careful disposal methods to mitigate ecological risks .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its functional properties for applications in coatings and sealants. These derivatives exhibit improved resistance to water and oils due to their fluorinated structure .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H26F27O2Si2 |

| Molecular Weight | 668.67 g/mol |

| Boiling Point | 160-162 °C at reduced pressure |

| Toxicity Classification | Moderate |

| Ecotoxicity | High Persistence |

Q & A

Q. What are the recommended synthetic routes for preparing fluorinated disiloxanes like 1,1,3,3-tetramethyl-bis(tridecafluorooctyl)disiloxane, and how is purity validated?

Fluorinated disiloxanes are typically synthesized via hydrosilylation or condensation reactions. For example, analogous compounds (e.g., CAS 137407-65-9) are prepared by reacting siloxane precursors with fluorinated alkyl halides or alkenes under catalytic conditions (e.g., Pt catalysts) . Purity (>98%) is validated via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, with attention to isomer ratios in mixtures . Fluorinated chains may require specialized handling due to thermal sensitivity.

Q. Which spectroscopic techniques are critical for confirming the structure of highly fluorinated disiloxanes?

Key methods include:

- ¹⁹F NMR : Identifies fluorinated substituent environments and quantifies fluorine content .

- FT-IR : Detects Si-O-Si (~1000–1100 cm⁻¹) and C-F (~1150–1250 cm⁻¹) stretching vibrations .

- Mass Spectrometry (MS) : High-resolution MS (e.g., QTOF) confirms molecular weight and fragmentation patterns, especially for complex fluorinated backbones . Computational tools (e.g., CC-DPS) aid in spectral interpretation using quantum chemistry models .

Q. What safety protocols are essential when handling fluorinated disiloxanes in the lab?

- Ventilation : Use fume hoods to avoid inhalation of volatile components .

- PPE : Chemical-resistant gloves (e.g., nitrile) and eye protection are mandatory.

- Spill Management : Absorb with inert materials (e.g., sand) and avoid water due to potential hydrolysis .

- Disposal : Follow hazardous waste guidelines for fluorinated compounds to prevent environmental release .

Advanced Research Questions

Q. How do the fluorinated alkyl chains influence the compound’s thermal stability and surface properties?

- Thermal Stability : Fluorinated chains enhance thermal resistance, but decomposition occurs at elevated temperatures (>250°C), releasing HF or fluorocarbons. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify stability .

- Surface Properties : The compound’s low surface energy (from C-F bonds) makes it suitable for hydrophobic coatings. Contact angle measurements and X-ray photoelectron spectroscopy (XPS) characterize surface behavior .

Q. What strategies resolve contradictions in reported CAS numbers or molecular weights for similar disiloxanes?

- Cross-Validation : Compare NMR, MS, and elemental analysis data with literature .

- Isomer Differentiation : Use HPLC or GC-MS to distinguish between structural isomers (e.g., regioisomers in CAS 137407-65-9) .

- Database Reconciliation : Cross-reference CAS entries with PubChem or NIST to resolve discrepancies .

Q. How can computational modeling predict the reactivity of fluorinated disiloxanes in copolymerization or functionalization?

Q. What environmental impacts arise from fluorinated disiloxanes, and how are they mitigated in research?

Q. What advanced applications exploit the unique properties of this compound?

- Lithium-Ion Batteries : Fluorinated disiloxanes act as electrolyte additives to enhance thermal stability and ionic conductivity .

- Microfluidics : Low surface energy enables fabrication of anti-fouling channels .

- Drug Delivery : Functionalized derivatives improve nanoparticle hydrophobicity for targeted therapies .

Methodological Notes

- Synthetic Optimization : Use Schlenk-line techniques to prevent moisture ingress during reactions .

- Data Interpretation : Address ¹⁹F NMR signal splitting due to fluorine coupling using decoupling techniques or simulation software .

- Collaborative Tools : Leverage cheminformatics platforms (e.g., CC-DPS) for structural elucidation and property prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.